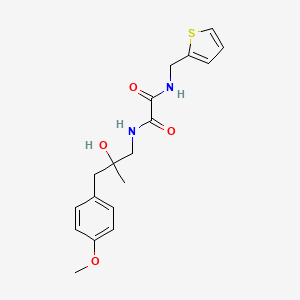

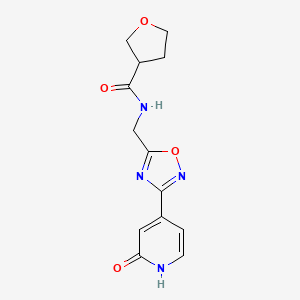

![molecular formula C19H14FN3O2S B2928292 N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-34-7](/img/structure/B2928292.png)

N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[2,1-b]thiazole derivatives have been identified as important compounds in the search for new anti-mycobacterial agents . They are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves designing, in silico ADMET prediction, and synthesizing novel imidazo[2,1-b]thiazole analogues in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of imidazo[2,1-b]thiazole derivatives involves various chemical reactions, aiming to explore the chemical properties and potential biological activities of these compounds. For example, Kundapur et al. (2012) reported the condensation of specific thiadiazolylamine with methoxyphenacyl bromide to obtain an imidazo[2,1-b]-1,3,4-thiadiazole derivative, characterized by IR, 1H-NMR, 13C-NMR, and LCMS spectral data (Kundapur, Sarojini, & Narayana, 2012).

Anticancer Activity

Research has also focused on the anticancer potential of imidazo[2,1-b]thiazole derivatives. Karki et al. (2011) synthesized novel analogues of this compound class and evaluated their cytotoxicity against leukemia cells. Some derivatives showed strong cytotoxicity, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). Additionally, Abdel‐Maksoud et al. (2019) designed and synthesized new imidazo[2,1-b]thiazole derivatives with promising cytotoxic activity against colon cancer and melanoma cell lines (Abdel‐Maksoud, Ammar, & Oh, 2019).

Antiinflammatory and Immunomodulatory Effects

Some studies have investigated the antiinflammatory and immunomodulatory effects of imidazo[2,1-b]thiazole derivatives. Andreani et al. (2000) synthesized derivatives related to levamisole and tested them on in vitro neutrophil activation, finding significant inhibitory effects in some cases (Andreani et al., 2000).

Antimicrobial Activity

The antimicrobial properties of imidazo[2,1-b]thiazole derivatives have also been explored. Chandrakantha et al. (2014) synthesized and tested various derivatives for their antibacterial and antifungal activities, with some compounds showing appreciable activity (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).

Wirkmechanismus

Target of Action

The primary target of N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex . The stability of this complex is crucial for the compound’s effectiveness

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of Pantothenate synthetase . This inhibition disrupts the production of coenzyme A, affecting various downstream metabolic processes essential for the survival and virulence of Mtb .

Pharmacokinetics

The compound was designed using in silico admet prediction, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

The compound has shown promising in vitro antitubercular activity. Specifically, it displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Furthermore, it showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Zukünftige Richtungen

The development of new antineoplastic agents is an ongoing effort, and substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been synthesized as part of this effort . This suggests that there may be future research directions involving the synthesis and evaluation of similar compounds.

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2S/c1-25-13-8-6-12(7-9-13)16-10-23-17(11-26-19(23)22-16)18(24)21-15-5-3-2-4-14(15)20/h2-11H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSZMNUZOUCZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

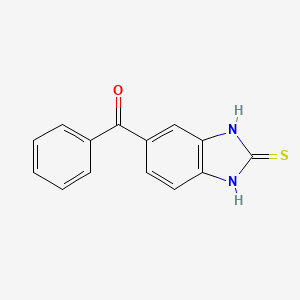

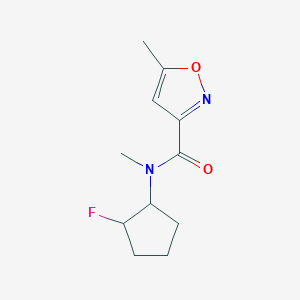

![1-(3,5-Dimethylpiperidin-1-yl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2928209.png)

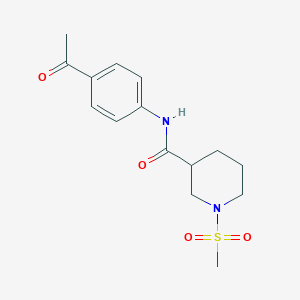

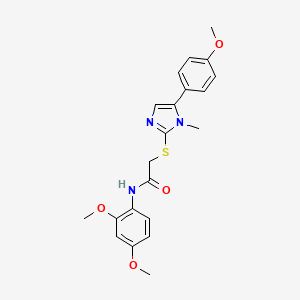

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928221.png)

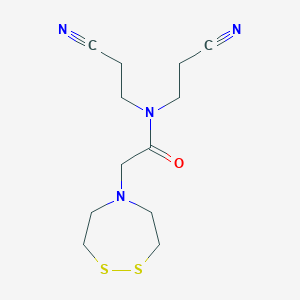

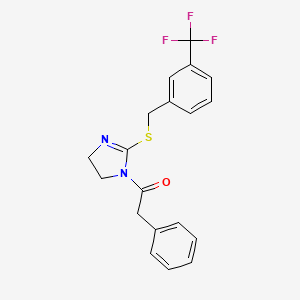

![Furan-3-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2928222.png)

![4-(2,3-Dimethoxyphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928226.png)

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2928227.png)

![2-(4,5,11-Triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)-1,3-benzoxazole](/img/structure/B2928229.png)